Mutolide
CAS No.:
Cat. No.: VC13863425
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20O4 |
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Molecular Weight | 252.31 g/mol |
IUPAC Name | (3Z,5S,6Z,8S,9Z,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
Standard InChI | InChI=1S/C14H20O4/c1-11-5-3-2-4-6-12(15)7-8-13(16)9-10-14(17)18-11/h4,6-13,15-16H,2-3,5H2,1H3/b6-4-,8-7-,10-9-/t11-,12+,13+/m1/s1 |
Standard InChI Key | SAORJUUJHIHDBZ-GLJCHZBLSA-N |
Isomeric SMILES | C[C@@H]1CCC/C=C\[C@@H](/C=C\[C@@H](/C=C\C(=O)O1)O)O |
SMILES | CC1CCCC=CC(C=CC(C=CC(=O)O1)O)O |
Canonical SMILES | CC1CCCC=CC(C=CC(C=CC(=O)O1)O)O |
Introduction
Structural Characteristics of Mutolide
Mutolide ((3E,5S,6E,8S,9E,14R)-5,8-Dihydroxy-14-methyloxacyclotetradeca-3,6,9-trien-2-one) is a macrolide characterized by a 14-membered lactone ring with conjugated double bonds and hydroxyl groups at positions C5 and C8 . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirmed its planar structure, including a methyl group at C14 and a ketone moiety at C2 . Key spectroscopic features include:
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Infrared (IR) spectroscopy: Absorption bands at 3300 cm⁻¹ (hydroxyl stretch), 1708 cm⁻¹ (carbonyl stretch), and 1641 cm⁻¹ (C=C stretching) .
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NMR data: Distinct proton signals for olefinic hydrogens (δ 5.2–6.3 ppm) and methyl groups (δ 1.2 ppm), alongside carbon shifts for carbonyl (δ 170.5 ppm) and hydroxyl-bearing carbons (δ 68.9–72.1 ppm) .
The compound’s stereochemistry was resolved through comparative analysis with known macrolides and chemical derivatization, revealing S configurations at C5 and C8 and an R configuration at C14 .
Biosynthetic Origin and Production
Mutolide is biosynthesized exclusively via the acetate-malonate pathway, as demonstrated by isotopic labeling experiments using sodium [1-¹³C]acetate and ¹⁸O₂ . Key findings include:
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Carbon skeleton assembly: The macrolide backbone originates from seven acetate units, with malonate extending the polyketide chain.
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Oxygen incorporation: Hydroxyl groups at C5 and C8 derive molecular oxygen, confirmed by ¹⁸O incorporation during fermentation .
Notably, the production of mutolide in F-24′707y represents a metabolic shift from the wild-type strain, which primarily synthesizes spirobisnaphthalenes like cladospirone bisepoxide . This alteration underscores the impact of UV mutagenesis on secondary metabolite profiles and validates the "One Strain Many Compounds" (OSMAC) approach in natural product discovery.
Anti-Inflammatory Properties and Mechanisms
In Vitro Inhibition of Pro-Inflammatory Cytokines
Mutolide exhibits broad-spectrum anti-inflammatory activity by suppressing cytokine secretion in human immune cells:
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TNF-α and IL-6 inhibition: In lipopolysaccharide (LPS)-stimulated THP-1 monocytes and human peripheral blood mononuclear cells (hPBMCs), mutolide reduced TNF-α and IL-6 release with IC₅₀ values of 0.58 ± 0.12 µM and 0.63 ± 0.04 µM, respectively .
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IL-17 suppression: Anti-CD3/CD28-stimulated hPBMCs showed a 70% reduction in IL-17 secretion at 1 µM mutolide, independent of cytotoxic effects (proliferation IC₅₀ = 4.36 ± 1.02 µM) .
Target | Assay System | Mutolide (50 µM) | Positive Control (1 µM) |
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NF-κB activation | CEM-κB cells (GFP) | 80% inhibition | BAY 11-7082: 95% |
p38 MAPK | Enzyme activity assay | 26.9% inhibition | SB203580: 90% |
Future Research Directions
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Chronic Inflammation Models: Extended dosing regimens in autoimmune models (e.g., collagen-induced arthritis) are needed to assess long-term efficacy and toxicity.
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Structure-Activity Relationships (SAR): Modifications to the lactone ring or hydroxyl groups may enhance potency or solubility.
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Target Identification: Proteomic studies could identify additional interactors beyond NF-κB, given mutolide’s lack of effect on RORγt .
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